molecular formula C13H18ClNO4S B1350006 Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride CAS No. 849035-95-6

Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride

Cat. No.: B1350006
CAS No.: 849035-95-6
M. Wt: 319.8 g/mol
InChI Key: WUFLZEIPMRELMF-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride is a chemical compound with the molecular formula C13H18ClNO4S and a molecular weight of 319.81 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from a suitable precursor, such as 4-piperidone.

    Sulfonylation: The piperidine ring is then sulfonylated using a sulfonyl chloride reagent, such as methanesulfonyl chloride, under basic conditions to form the piperidin-4-ylsulfonyl intermediate.

    Esterification: The benzoate ester is formed by reacting the sulfonylated piperidine intermediate with methyl benzoate in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. The piperidine ring and benzoate ester moieties contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(piperidin-4-ylsulfonyl)benzoate
  • Methyl 2-(piperidin-4-ylsulfonyl)benzoate sulfate
  • Methyl 2-(piperidin-4-ylsulfonyl)benzoate nitrate

Uniqueness

Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in biological and medicinal research where solubility and stability are critical factors .

Properties

IUPAC Name

methyl 2-piperidin-4-ylsulfonylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S.ClH/c1-18-13(15)11-4-2-3-5-12(11)19(16,17)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFLZEIPMRELMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375540
Record name methyl 2-(piperidin-4-ylsulphonyl)benzoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-95-6
Record name Benzoic acid, 2-(4-piperidinylsulfonyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849035-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-(piperidin-4-ylsulphonyl)benzoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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